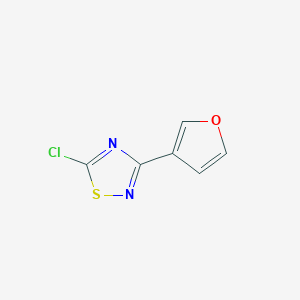
methyl N-(7-iodo-4-methoxy-1,3-benzothiazol-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-(7-iodo-4-methoxy-1,3-benzothiazol-2-yl)carbamate is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(7-iodo-4-methoxy-1,3-benzothiazol-2-yl)carbamate typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of 4-methoxy-1,3-benzothiazole, followed by the introduction of the carbamate group. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(7-iodo-4-methoxy-1,3-benzothiazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other functional groups, such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation reactions may involve reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while substitution reactions can produce a variety of functionalized benzothiazole derivatives.
Scientific Research Applications
Methyl N-(7-iodo-4-methoxy-1,3-benzothiazol-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl N-(7-iodo-4-methoxy-1,3-benzothiazol-2-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and methoxy group play crucial roles in binding to these targets, modulating their activity and leading to specific biological effects. The carbamate moiety may also contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-Iodo-4-methoxy-1-nitrobenzene: Shares the methoxy and iodine groups but differs in the presence of a nitro group instead of a carbamate.
Benzimidazole derivatives: Similar heterocyclic structure but with different functional groups and biological activities.
Imidazole-containing compounds: Another class of heterocycles with distinct chemical properties and applications.
Uniqueness
Methyl N-(7-iodo-4-methoxy-1,3-benzothiazol-2-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the iodine atom, methoxy group, and carbamate moiety makes it a versatile compound for various scientific and industrial purposes.
References
Properties
Molecular Formula |
C10H9IN2O3S |
|---|---|
Molecular Weight |
364.16 g/mol |
IUPAC Name |
methyl N-(7-iodo-4-methoxy-1,3-benzothiazol-2-yl)carbamate |
InChI |
InChI=1S/C10H9IN2O3S/c1-15-6-4-3-5(11)8-7(6)12-9(17-8)13-10(14)16-2/h3-4H,1-2H3,(H,12,13,14) |
InChI Key |
YAOPVMHNKVCZDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)I)SC(=N2)NC(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyano-N-[2-(4-hydroxy-phenyl)-ethyl]-acetamide](/img/structure/B8635055.png)












